N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide
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Overview
Description
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.295 Da . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl and oxo groups, a vinyl group, and a methoxyacetamide moiety.
Preparation Methods
The synthesis of N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide typically involves multi-step organic reactions. One efficient method is a one-pot three-component synthesis via enaminone intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce oxo groups to hydroxyl groups.
Substitution: This reaction can replace certain substituents on the cyclohexene ring or the vinyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide can be compared with similar compounds such as:
5,5-Dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate: This compound shares a similar cyclohexene ring structure but differs in its functional groups.
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate: This compound has a different ring system but may undergo similar types of chemical reactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
872452-09-0 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[1-(5,5-dimethyl-3-oxocyclohexen-1-yl)ethenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H19NO3/c1-9(14-12(16)8-17-4)10-5-11(15)7-13(2,3)6-10/h5H,1,6-8H2,2-4H3,(H,14,16) |
InChI Key |
ZHLAPRVMGJPTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C(=C)NC(=O)COC)C |
Origin of Product |
United States |
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